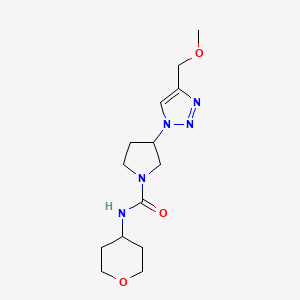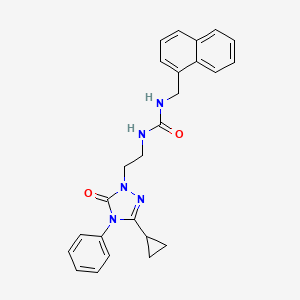![molecular formula C13H13Cl2N3OS B2874312 3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide CAS No. 1197469-07-0](/img/structure/B2874312.png)
3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases.
作用機序
The mechanism of action of 3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide is complex and involves the inhibition of various enzymes. For example, it inhibits the activity of protein kinases by binding to the ATP-binding site and preventing the transfer of phosphate groups to target proteins. Similarly, it inhibits the activity of phosphodiesterases by preventing the hydrolysis of cyclic nucleotides. Finally, it inhibits the activity of histone deacetylases by preventing the removal of acetyl groups from histones, leading to changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide are diverse and depend on the specific enzyme being inhibited. For example, inhibition of protein kinases can lead to changes in cell signaling pathways and gene expression, while inhibition of phosphodiesterases can lead to changes in cyclic nucleotide levels and smooth muscle relaxation. Similarly, inhibition of histone deacetylases can lead to changes in gene expression and cell differentiation.
実験室実験の利点と制限
3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide has several advantages and limitations for lab experiments. One advantage is its potency and specificity, which allows for the selective inhibition of specific enzymes. Another advantage is its availability and relatively low cost. However, one limitation is its potential toxicity, which requires careful handling and monitoring. Additionally, its complex mechanism of action can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide. One direction is to investigate its potential use in combination with other drugs for the treatment of various diseases. Another direction is to explore its potential use in the treatment of rare diseases that are caused by specific enzyme deficiencies. Finally, future research could focus on developing more potent and selective inhibitors of specific enzymes, based on the structure of 3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide.
Conclusion:
In conclusion, 3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide is a chemical compound that has shown promising results in scientific research. It is a potent inhibitor of various enzymes and has potential applications in the treatment of several diseases. However, further research is needed to fully understand its mechanism of action and potential uses.
合成法
The synthesis of 3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide is a multi-step process that involves the reaction of various chemical compounds. The detailed synthesis method is beyond the scope of this paper. However, it is worth mentioning that the compound can be synthesized using commercially available starting materials and standard laboratory equipment.
科学的研究の応用
3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide has been extensively used in scientific research. It is a potent inhibitor of various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. As a result, it has shown promising results in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3OS/c1-6-12(20-8(3)16-6)7(2)17-13(19)11-9(14)4-5-10(15)18-11/h4-5,7H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQJCGCQJDDDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2874232.png)
![2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2874233.png)
![[1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2874234.png)
![8-(3-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2874237.png)


![4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874241.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2874244.png)
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B2874245.png)


![3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2874250.png)
